molecular formula C10H8N4O B2957057 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 314748-14-6

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No. B2957057
CAS RN: 314748-14-6
M. Wt: 200.201
InChI Key: QIRKRPUTAYTVGW-UHFFFAOYSA-N
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Description

“5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile” is a chemical compound . It is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .


Synthesis Analysis

Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 . This enhances the electrophilicity of the cyano group in position 4, enabling it to react with hydrogen sulfide, sodium azide, and hydroxylamine .


Molecular Structure Analysis

The molecular structure of “5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile” involves a five-membered oxazole ring with a phenyl group at the 2-position, a hydrazinyl group at the 5-position, and a carbonitrile group at the 4-position .


Chemical Reactions Analysis

The chemical reactivity of “5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile” is influenced by its functional groups. The hydrazinyl group at the 5-position and the carbonitrile group at the 4-position are particularly reactive . The hydrazinyl group can undergo various reactions, including those with acetylacetone .

Scientific Research Applications

Synthesis of Substituted Pyrazole Derivatives

Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone can lead to the formation of a substituted pyrazole residue. This modification enhances the electrophilicity of the cyano group, allowing it to react with various nucleophiles such as hydrogen sulfide, sodium azide, and hydroxylamine .

Antifungal Agents

Novel 1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives have been designed and synthesized as potential anti-Candida agents. These compounds have been subjected to in vitro antifungal screening and molecular docking studies to investigate their binding interactions with bovine serum albumin .

Antioxidant Properties

Thiazole derivatives synthesized from 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile have been evaluated for their in vitro antioxidant properties. Some compounds exhibited potent antioxidant activity, which is valuable for various therapeutic applications .

Anticonvulsant Activity

A series of benzothiazole derivatives incorporating the hydrazinyl moiety have been designed and synthesized for anticonvulsant evaluation. These compounds were tested for their anticonvulsant activity and neurotoxicity, demonstrating potential therapeutic benefits .

New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents Synthesis and Biological Evaluation of Thiazole Derivatives Design, synthesis, and anticonvulsant evaluation of some novel 1, 3…

Safety and Hazards

The safety and hazards associated with “5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile” are not specified in the available resources .

properties

IUPAC Name

5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-6-8-10(14-12)15-9(13-8)7-4-2-1-3-5-7/h1-5,14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRKRPUTAYTVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NN)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

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